molecular formula C15H13BrN2OS B5640344 3-(3-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

3-(3-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5640344
M. Wt: 349.2 g/mol
InChI Key: VIGUWCDHARCABT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives often involves innovative routes to introduce substituents at different positions of the pyrimidine ring, enhancing their chemical diversity and potential biological activities. For example, a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones were synthesized by reacting 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with various aldehydes and ketones, demonstrating a versatile approach to modifying the core structure (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).

Molecular Structure Analysis

Molecular structure analysis of thienopyrimidine derivatives, including X-ray diffraction and spectroscopic methods, is crucial for understanding their conformations and electronic properties. Studies involving computational methods such as DFT (Density Functional Theory) help in predicting the behavior and reactivity of these compounds. For instance, a derivative's structure was analyzed using NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, providing detailed insight into its geometry and electronic structure (Martins et al., 1998).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, allowing for the introduction of diverse functional groups. These reactions are essential for synthesizing compounds with potential biological activities. For example, the catalytic four-component reaction of ketones, ethyl cyanoacetate, S8, and formamide offers a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting their versatile reactivity and the potential for sustainable chemistry applications (Shi et al., 2018).

Future Directions

The future directions for the study of “3-(3-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” and similar compounds could involve further exploration of their potential as antitubercular agents , as well as their potential in cancer treatment targeting tumor cells in a selective manner .

properties

IUPAC Name

3-[(3-bromophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2OS/c1-9-10(2)20-14-13(9)15(19)18(8-17-14)7-11-4-3-5-12(16)6-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGUWCDHARCABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Bromophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

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